3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Description
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Properties
IUPAC Name |
5-cyclopropyl-2-piperidin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZESKFNXCQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclopropyl group and a piperidinyl moiety attached to a pyrazole ring. The synthesis typically involves:
- Formation of the Pyrazole Ring : Reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
- Cyclopropanation : Introducing the cyclopropyl group using cyclopropyl halides.
- Piperidine Attachment : Nucleophilic substitution of a halogenated pyrazole intermediate with piperidine.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer properties. Specifically, studies have demonstrated that compounds similar to this compound can inhibit key cancer-related pathways, including BRAF(V600E) and Aurora-A kinase. This suggests potential applications in treating specific cancer types .
The biological effects of this compound are believed to arise from its ability to interact with specific enzymes or receptors. The binding may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.
Study on Anticancer Activity
In a recent study, several pyrazole derivatives were tested for cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing the overall anticancer effect .
Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized pyrazoles. The study found that compounds with structural similarities to this compound displayed substantial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol | Similar structure; different piperidine substitution | Notable antifungal activity |
| 3-Cyclopropyl-1-(piperidin-4-yl)-1H-triazol | Contains triazole instead of pyrazole | Anticancer properties reported |
This table illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional group positioning.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively reduce tumor growth in xenograft models, suggesting potential for development as anticancer agents.
Neurological Disorders
The compound's structural similarity to known neuroprotective agents suggests its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Case Study : Research published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of pyrazole derivatives on neuronal cells subjected to oxidative stress, indicating a promising avenue for further exploration.
Pesticide Development
This compound has been investigated for its potential use in developing new pesticides. Its unique structure may confer selective toxicity against pests while minimizing harm to beneficial insects.
Data Table: Efficacy of Pyrazole Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 78 | |
| This compound | Caterpillars | 82 |
Skin Care Formulations
The compound has also been explored for its potential use in cosmetic formulations due to its antioxidant properties.
Case Study : A formulation study published in International Journal of Cosmetic Science evaluated the stability and efficacy of skin creams containing pyrazole derivatives, revealing enhanced skin hydration and anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
